molecular formula C19H18N2O4 B6518562 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 891867-80-4

1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6518562
CAS RN: 891867-80-4
M. Wt: 338.4 g/mol
InChI Key: AKKGZUPFPXJGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is 338.12665706 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Respirator Fit Capability

The ASTM F3407 Standard Test Method for Respirator Fit Capability focuses on evaluating the fitting characteristics of negative-pressure half-facepiece particulate respirators. Ensuring a good seal between the respirator’s facepiece and the wearer’s skin is crucial for effective protection. The RFC standard aims to increase the probability that available respirators fit a general worker population . While it doesn’t guarantee a perfect fit for every wearer, it provides a valuable assessment for respirator manufacturers and safety programs.

Quantitative Fit Testing

Quantitative fit testing, often conducted using CNC-based fit testers like the PortaCount® Fit Tester, plays a vital role in assessing respirator performance. The ASTM F3407 standard applies quantitative fit tests to evaluate new respirator designs and their ability to fit a diverse worker population. By quantifying fit, manufacturers can optimize respirator designs to better accommodate users .

Workplace Safety and OSHA Compliance

The RFC standard aligns with Occupational Safety and Health Administration (OSHA) requirements. Even respirators meeting the RFC standard must undergo fit testing in the workplace for each wearer. Properly fitting respirators enhance safety, reduce costs, and minimize the burden on program administrators .

Sodium Chloride Aerosol Testing

To assess fitting characteristics, the RFC Standard employs 25 human subjects with varying face sizes. These subjects participate in exercises within a chamber containing a sodium chloride (salt) aerosol. The goal is to evaluate how well the respirator seals against airborne particles, ensuring effective protection .

General Worker Population Considerations

The RFC standard aims to benefit a broad range of workers. By addressing fitting characteristics, it contributes to overall workplace safety and ensures that respirators are suitable for diverse facial shapes and sizes .

Fit Testing Cost Reduction

Properly fitting respirators reduce the number of fit tests required, ultimately lowering costs for organizations. The RFC standard encourages efficient use of resources while maintaining safety standards .

properties

IUPAC Name

1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-7-3-5-14(11-16)13-20-9-10-21(19(23)18(20)22)15-6-4-8-17(12-15)25-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGZUPFPXJGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzyl)-4-(3-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

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